

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-bromobenzoate

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Compound of Interest

Compound Name: Ethyl 3-bromobenzoate

Cat. No.: B1584782

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Introduction

Ethyl 3-bromobenzoate is an organic compound that serves as a versatile intermediate in organic synthesis. Its halogenated benzene ring and ester functional group make it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. A thorough understanding of its physicochemical properties is essential for its effective use in research and development, enabling optimization of reaction conditions, purification processes, and analytical characterization. This technical guide provides a comprehensive overview of the key physicochemical properties of **ethyl 3-bromobenzoate**, detailed experimental protocols for their determination, and a visualization of a key synthetic application.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of **ethyl 3-bromobenzoate** are summarized below. These properties are crucial for handling, storage, and application of the compound in a laboratory setting.

General and Physical Properties

Property	Value	Reference(s)
Chemical Formula	C ₉ H ₉ BrO ₂	[1]
Molecular Weight	229.07 g/mol	[1]
CAS Number	24398-88-7	[1]
Appearance	Clear, colorless liquid	
Boiling Point	130-131 °C at 12 mmHg	
Density	1.431 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.541	

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of **ethyl 3-bromobenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Nucleus	Solvent	Chemical Shifts (δ) ppm	Reference(s)
^1H NMR	CDCl_3	Aromatic protons and ethyl group protons. Specific peak assignments require analysis of the spectrum.	[1] [2] [3]
^{13}C NMR	CDCl_3	Aromatic carbons, carbonyl carbon, and ethyl group carbons. Specific peak assignments require analysis of the spectrum.	[1] [4] [5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions for **ethyl 3-bromobenzoate** are expected for the C=O (ester) and C-Br bonds, as well as aromatic C-H and C=C stretching.[\[1\]](#)[\[6\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. The mass spectrum of **ethyl 3-bromobenzoate** would show the molecular ion peak and characteristic fragmentation patterns.[\[1\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of **ethyl 3-bromobenzoate**.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology:

- **Apparatus Setup:** A small quantity of **ethyl 3-bromobenzoate** is placed in a Thiele tube or a similar heating apparatus containing a high-boiling point oil (e.g., mineral oil or silicone oil). A thermometer is immersed in the oil, with the bulb positioned near the sample.
- **Sample Preparation:** A small test tube containing a few milliliters of **ethyl 3-bromobenzoate** and a sealed capillary tube (sealed end up) is attached to the thermometer.
- **Heating:** The apparatus is gently heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out.
- **Observation:** The temperature is carefully monitored. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.
- **Confirmation:** The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology:

- **Mass Measurement:** An empty, clean, and dry pycnometer (specific gravity bottle) of a known volume is weighed accurately.
- **Sample Filling:** The pycnometer is filled with **ethyl 3-bromobenzoate**, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
- **Second Mass Measurement:** The filled pycnometer is weighed again.
- **Calculation:** The mass of the **ethyl 3-bromobenzoate** is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then

calculated by dividing the mass of the sample by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

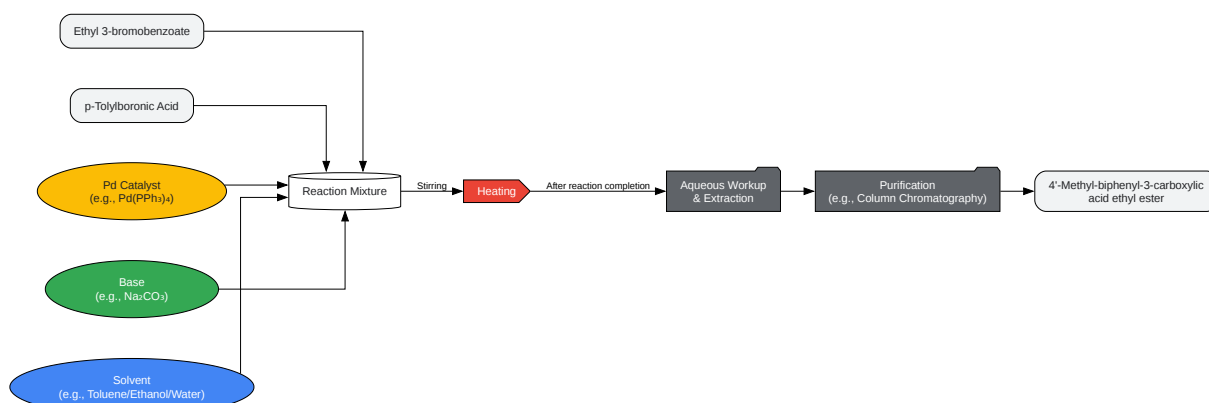
Methodology:

- **Instrument Calibration:** An Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
- **Sample Application:** A few drops of **ethyl 3-bromobenzoate** are placed on the prism of the refractometer.
- **Measurement:** The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
- **Reading:** The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.

Synthetic Application: Suzuki-Miyaura Coupling

Ethyl 3-bromobenzoate is a key starting material in various cross-coupling reactions to form new carbon-carbon bonds. A prominent example is the Suzuki-Miyaura coupling reaction with p-tolylboronic acid to synthesize 4'-methyl-biphenyl-3-carboxylic acid ethyl ester. This reaction is widely used in the synthesis of biaryl compounds, which are important structural motifs in many pharmaceutical agents.^[9]

Experimental Workflow for Suzuki-Miyaura Coupling



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Caption: Workflow for the Suzuki-Miyaura coupling of **ethyl 3-bromobenzoate**.

Conclusion

This technical guide provides a detailed overview of the essential physicochemical properties of **ethyl 3-bromobenzoate**, along with standardized experimental protocols for their determination. The inclusion of spectroscopic data and a key synthetic application highlights the compound's importance in modern organic chemistry and drug development. The information presented herein is intended to be a valuable resource for researchers and

scientists, facilitating the safe and effective use of **ethyl 3-bromobenzoate** in their synthetic endeavors.

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